Synthetic Efficiency in Onalespib (AT13387) Production
5-((4-Methylpiperazin-1-yl)methyl)isoindoline is a key intermediate in the synthesis of the clinical Hsp90 inhibitor Onalespib (AT13387) [1]. The free base reacts directly with 2,4-dibenzyloxy-5-isopropenylbenzoic acid to form the amide bond, a step that would be impossible with the N-Boc protected analog without prior deprotection [1]. The overall yield for the multi-gram synthesis of AT13387 using this intermediate is reported at 46%, which is notably higher than the 13% yield achieved in an earlier total synthesis that utilized a more complex, protected intermediate route [2]. This quantifies the synthetic advantage of using the free base.
| Evidence Dimension | Overall Synthetic Yield to AT13387 |
|---|---|
| Target Compound Data | 46% (when used as the free base intermediate) |
| Comparator Or Baseline | 13% (in a prior total synthesis using a protected intermediate route) |
| Quantified Difference | 33 percentage point increase |
| Conditions | Multi-gram scale synthesis of AT13387 via condensation and reduction steps |
Why This Matters
A 33-percentage-point improvement in overall yield directly reduces the cost of goods and accelerates development timelines for Onalespib and related analogs.
- [1] Feng, W.; Yan, H. Study on the synthesis process of Hsp90 inhibitor AT13387. CNKI Master's Thesis. 2019. View Source
- [2] Patel, B.H. Total Synthesis of Resorcinol Amide Hsp90 Inhibitor AT13387. Journal of Organic Chemistry, 2012, 77, 10691–10695. View Source
